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Cat. No.: B15604191 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing the selective chemical

probe SGC-CBP30 in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)

experiments. SGC-CBP30 is a potent and highly selective inhibitor of the bromodomains of the

closely related transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A

binding protein p300 (EP300).[1][2][3] By competitively binding to the acetyl-lysine binding

pocket of these bromodomains, SGC-CBP30 effectively displaces CBP/p300 from chromatin,

leading to modulation of gene expression.[1][4] This makes it a valuable tool for elucidating the

role of CBP/p300 in gene regulation and disease.

ChIP-seq is a powerful technique to identify the genomic locations where a specific protein,

such as a transcription factor or a modified histone, is bound.[5][6] When coupled with SGC-
CBP30 treatment, ChIP-seq can reveal how the inhibition of CBP/p300 bromodomains affects

the chromatin occupancy of these proteins and the landscape of histone modifications.

Mechanism of Action of SGC-CBP30
CREBBP and EP300 are histone acetyltransferases (HATs) that play a crucial role as

transcriptional co-activators.[1][7][8][9] They acetylate histone tails, which facilitates the

recruitment of transcriptional machinery and activates gene expression.[1] The bromodomain of

CBP/p300 recognizes and binds to acetylated lysine residues on histones, anchoring the
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complex to chromatin.[1][3] SGC-CBP30 disrupts this interaction, leading to a decrease in the

chromatin association of CBP/p300 and subsequent changes in gene transcription.[1][4] This

targeted inhibition allows for the precise investigation of CBP/p300-dependent cellular

processes.
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SGC-CBP30 inhibits CBP/p300 bromodomain interaction with acetylated histones.

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using SGC-CBP30
in cell-based assays, including ChIP-seq experiments.

Table 1: SGC-CBP30 Inhibitory Activity

Target IC50 Kd Reference(s)

CREBBP (CBP) 21 nM 21 nM [1][2][3][10]

EP300 (p300) 38 nM 32 nM [1][2][3][10]

Table 2: Recommended Conditions for Cell Treatment Prior to ChIP-seq
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Cell Line
Examples

SGC-CBP30
Concentration

Incubation
Time

Downstream
Application

Reference(s)

LP-1 (Multiple

Myeloma)
2.5 µM 6 hours

RNA-seq, ChIP-

seq
[11]

Human

Fibroblasts
0.5 µM 6 days

ATAC-seq, ChIP-

seq
[4]

AMO1 (Human) 2.7 µM (EC50) 6 hours
MYC expression

assay
[10]

RKO (Human) 1.5 µM (IC50)
24 hours

(preincubation)

p53 activity

assay
[10]

U2OS, HeLa 20 µM 6 hours
Cytotoxicity

assays
[10]

Note: The optimal concentration and incubation time for SGC-CBP30 should be empirically

determined for each cell line and experimental goal. A dose-response and time-course

experiment is recommended.

Experimental Protocol: ChIP-seq to Assess the
Effect of SGC-CBP30
This protocol outlines the steps for treating cells with SGC-CBP30 followed by a standard

ChIP-seq procedure to analyze changes in protein-DNA interactions or histone modifications.
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1. Cell Culture & Treatment

2. Chromatin Immunoprecipitation

3. Sequencing & Analysis
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General workflow for a ChIP-seq experiment following SGC-CBP30 treatment.
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Materials
SGC-CBP30 (and appropriate solvent, e.g., DMSO)

Cell culture reagents

Formaldehyde (37%)

Glycine

PBS (phosphate-buffered saline)

Cell lysis and wash buffers (see specific ChIP-seq protocol for recipes)

Protease and phosphatase inhibitors

ChIP-grade antibody against the protein of interest (e.g., H3K27ac, CREBBP, EP300, or a

transcription factor)

Protein A/G magnetic beads

DNA purification kit

Reagents for NGS library preparation

Detailed Methodology
Part 1: Cell Treatment with SGC-CBP30

Cell Culture: Plate cells and grow them to the desired confluency (typically 80-90%). The

number of cells required will depend on the abundance of the target protein, with typical

ranges from 1x10^6 to 1x10^8 cells per ChIP reaction.[5]

SGC-CBP30 Preparation: Prepare a stock solution of SGC-CBP30 in a suitable solvent like

DMSO. For example, to make a 10 mM stock, dissolve 1 mg of SGC-CBP30 (MW: 509 g/mol

) in 196 µL of DMSO.[3]

Cell Treatment:
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Dilute the SGC-CBP30 stock solution in culture medium to the desired final concentration.

As a negative control, prepare a vehicle-only treatment (e.g., DMSO at the same final

concentration as the SGC-CBP30 treatment).

Replace the existing culture medium with the SGC-CBP30-containing medium or the

vehicle control medium.

Incubate the cells for the desired period.

Part 2: Chromatin Immunoprecipitation (ChIP)

Cross-linking:

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-

link proteins to DNA.

Incubate for 10-20 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubating for 5 minutes at room temperature.

Cell Harvesting and Lysis:

Wash the cells twice with ice-cold PBS.

Harvest the cells and lyse them using appropriate buffers to isolate the nuclei.

Chromatin Shearing:

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments

of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions

should be determined empirically.

Immunoprecipitation:

Pre-clear the chromatin lysate with protein A/G beads.
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Take an aliquot of the sheared chromatin to serve as the "input" control.

Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for

the target protein.

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Incubate for 2-4 hours at 4°C.

Washes:

Wash the beads several times with a series of stringent wash buffers to remove non-

specifically bound chromatin.

Elution and Reverse Cross-linking:

Elute the immunoprecipitated chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

Treat with RNase A and Proteinase K to remove RNA and proteins.

DNA Purification:

Purify the DNA using a spin column or phenol-chloroform extraction.

Part 3: Library Preparation and Sequencing

Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA

using a commercial kit. This typically involves end-repair, A-tailing, and ligation of sequencing

adapters.

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

Part 4: Data Analysis

Read Mapping: Align the sequencing reads to the appropriate reference genome.

Peak Calling: Identify regions of the genome that are significantly enriched in the ChIP

sample compared to the input control.
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Differential Binding Analysis: Compare the peak profiles between the SGC-CBP30-treated

and vehicle-treated samples to identify genomic regions where protein binding is altered.

Downstream Analysis: Perform further analyses such as motif discovery, gene ontology

analysis, and pathway analysis to understand the biological significance of the observed

changes.

By following these protocols, researchers can effectively use SGC-CBP30 to investigate the

critical roles of CBP/p300 in regulating the epigenetic landscape and gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Using SGC-CBP30 in ChIP-seq Experiments:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604191#how-to-use-sgc-cbp30-in-chip-seq-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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